molecular formula C19H14OS B2556725 1-([1,1'-Biphenyl]-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 6028-90-6

1-([1,1'-Biphenyl]-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2556725
CAS No.: 6028-90-6
M. Wt: 290.4 g/mol
InChI Key: VOOWOOCIUCLPRB-UHFFFAOYSA-N
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Description

(2E)-1-{[1,1'-Biphenyl]-4-yl}-3-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system linking a biphenyl group at position 1 and a thiophene ring at position 2. The E-configuration of the double bond is critical for its electronic and steric properties, influencing reactivity, photophysical behavior, and biological activity. Chalcones of this class are often studied for their antimicrobial, antioxidant, and material science applications due to their π-conjugated systems and tunable substituents .

Properties

IUPAC Name

1-(4-phenylphenyl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14OS/c20-19(13-12-18-7-4-14-21-18)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOWOOCIUCLPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70822211
Record name 1-([1,1'-Biphenyl]-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70822211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6028-90-6
Record name 1-[1,1′-Biphenyl]-4-yl-3-(2-thienyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6028-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-([1,1'-Biphenyl]-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70822211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{[1,1’-biphenyl]-4-yl}-3-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-acetylbiphenyl and 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{[1,1’-biphenyl]-4-yl}-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcones.

Scientific Research Applications

(2E)-1-{[1,1’-biphenyl]-4-yl}-3-(thiophen-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound has shown potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (2E)-1-{[1,1’-biphenyl]-4-yl}-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. The compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

Biphenyl Modifications:

Thiophene Modifications :

  • Methylthiophene : (2E)-1-(4-ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one (CAS: 1354941-17-5) incorporates a methyl group on the thiophene ring, which may enhance lipophilicity and steric bulk, affecting intermolecular interactions .
  • Halogenated Thiophene : Bromophenyl-thiophene chalcones (e.g., 1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one) demonstrate altered UV-Vis absorption profiles due to bromine's heavy atom effect, relevant for optoelectronic applications .

Crystal Structure and Supramolecular Features

The biphenyl-thiophene chalcone’s crystal packing is influenced by π-π stacking and hydrogen bonding. Similar compounds, such as (E)-1-(4′-methoxy-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one, exhibit layered arrangements stabilized by C–H···O interactions . SHELX software () is frequently employed for refining such structures, confirming the prevalence of planar geometries and E-configurations in this class .

Antimicrobial Activity

Biphenyl chalcones with methoxy substituents (e.g., C5, C7, C8) show MIC values against E. coli and S. aureus, with C8 (3,4-dimethoxy) displaying superior radioprotective effects at sub-MIC concentrations . In contrast, thiophene-containing analogs like those in and are intermediates in pyrimidine synthesis but lack direct antimicrobial data.

Electronic and Spectroscopic Properties

Mulliken charge analyses (e.g., for 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one) reveal electron-deficient carbonyl groups and charge delocalization across the conjugated system, which correlate with reactivity in nucleophilic additions . Substituents like dimethylamino () or nitro groups () further modulate these properties, impacting applications in catalysis or sensing.

Comparative Data Table

Compound Name Substituents Key Properties/Findings Reference ID
(2E)-1-{[1,1'-Biphenyl]-4-yl}-3-(thiophen-2-yl)prop-2-en-1-one Biphenyl, thiophene Base structure with π-conjugation; used in optoelectronic and antimicrobial research
(2E)-1-(Biphenyl-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (C5) 4-methoxyphenyl Enhanced antioxidant activity; MIC = 12.5 µg/mL (E. coli)
(E)-3-(Dimethylamino)-1-(2-fluoro-biphenyl-4-yl)prop-2-en-1-one 2-fluoro, dimethylamino Improved charge transfer; potential CNS applications
1-(4-Bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one 4-bromophenyl Red-shifted UV-Vis absorption; heavy atom effect
(2E)-1-(4-Ethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one 4-ethoxyphenyl, 3-methylthiophene Increased lipophilicity; structural analog for drug design

Biological Activity

(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a biphenyl moiety and a thiophene ring, contributing to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may exert anticancer , antimicrobial , and anti-inflammatory effects through several mechanisms:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic pathways involving caspases, particularly Caspase-3, which plays a crucial role in programmed cell death .
  • Inhibition of Inflammatory Pathways : It may inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation .
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress in cells .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of (2E)-1-{[1,1'-biphenyl]-4-yl}-3-(thiophen-2-yl)prop-2-en-1-one. For instance:

  • In vitro studies on human colon cancer (Caco-2) cells revealed that this compound significantly inhibited cell proliferation with an IC50 value of approximately 32.19 µM. This effect was associated with increased apoptosis and DNA damage in treated cells .
Treatment% Apoptotic CellsIC50 (µM)
Control5%-
Compound40%32.19

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Studies have indicated that (2E)-1-{[1,1'-biphenyl]-4-yl}-3-(thiophen-2-yl)prop-2-en-1-one can effectively reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several key studies highlight the biological activities of this compound:

  • Study on Colon Cancer : A study conducted on Caco-2 cells demonstrated that treatment with the compound led to significant apoptosis and modulation of apoptosis-related gene expression (increased BAX and Caspase-3, decreased BCL-2), indicating its potential as a therapeutic agent for colon cancer .
  • Antioxidant Studies : The DPPH assay was utilized to evaluate the antioxidant capacity of the compound, showing promising results comparable to established antioxidants .
  • Microbial Inhibition : Another study assessed the antimicrobial activity against gram-positive and gram-negative bacteria, revealing effective inhibition at varying concentrations .

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